2,4-Dichloro-5-(thiophen-2-yl)pyrimidine
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Overview
Description
2,4-Dichloro-5-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a thiophene ring at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with thiophene derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF) at elevated temperatures.
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst (e.g., iron(III) chloride) under controlled temperatures.
Major Products
Nucleophilic Substitution: Products include substituted pyrimidines where chlorine atoms are replaced by nucleophiles.
Electrophilic Substitution: Products include brominated or nitrated thiophene derivatives.
Scientific Research Applications
2,4-Dichloro-5-(thiophen-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and molecular pathways in biological systems.
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine exerts its effects depends on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells.
Materials Science: Its electronic properties facilitate charge transport in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Similar structure but with a methyl group instead of a thiophene ring.
2,4-Dichloro-5-phenylpyrimidine: Similar structure but with a phenyl group instead of a thiophene ring.
Uniqueness
2,4-Dichloro-5-(thiophen-2-yl)pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors .
Properties
Molecular Formula |
C8H4Cl2N2S |
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Molecular Weight |
231.10 g/mol |
IUPAC Name |
2,4-dichloro-5-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C8H4Cl2N2S/c9-7-5(4-11-8(10)12-7)6-2-1-3-13-6/h1-4H |
InChI Key |
VUHPJDAYDOQGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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